硫化金(Au2S)

描述

Gold (I) sulfide (Au2S) is the principal sulfide of gold . It is an inorganic compound with the formula Au2S . It decomposes to gold metal and elemental sulfur, illustrating the “nobility” of gold .

Synthesis Analysis

Gold (I) sulfide can be prepared by treating gold chloride with hydrogen sulfide . It also arises by sulfiding dicyanoaurate: H2S + 2 K [Au (CN)2] → Au2S + 2 KCN + 2 HCN . This product is described as “initially dark reddish-brown” solid that turns "steel-gray" .

Molecular Structure Analysis

Au2S has a simple cubic structure with six atoms in the unit cell (four Au in linear, and two S in tetrahedral, coordination) . Despite its structural simplicity, Au2S displays very unusual chemical bonding . The very similar and relatively high electronegativities of Au and S rule out any significant metallic or ionic character . Using a simple valence bond (Lewis) model, it is argued that the Au2S crystal possesses two different types of covalent bonds: dative and shared . These bonds are distributed in such a way that each Au atom engages in one bond of each kind .

Chemical Reactions Analysis

The multiple arrangements in space of dative and shared bonds are degenerate, and the multiplicity of configurations imparts the system with multireference character, which is highly unusual for an extended solid .

Physical And Chemical Properties Analysis

Au2S has a molar mass of 425.998 g/mol and a density of 11 g/cm^3 . It is insoluble in water . Its melting point is 240 °C (464 °F; 513 K) .

科学研究应用

电学性质:Au2S 已被确认为一种 p 型半导体,具有特定的电导率和热电性质。它表现出黄铜矿型化合物结构,并在特定条件下分解为金和硫或二氧化硫 (石川、磯永、脇田和铃木,1995)。

二维半导体材料:二维 Au2S 单层已被证明具有直接带隙和极高的电子和空穴迁移率,使其有望用于未来的纳米电子应用 (Wu、Xu、Lin、Wang 和 Zeng,2019)。

合成方法:已经探索了各种合成 Au2S 的方法,包括与不同形式的硫反应。硫源的选择会影响是否形成一价或三价硫化金 (Senftle 和 Wright,1986)。

水热合成:Au2S 纳米颗粒超结构已经通过水热合成,展示了独特的形态和在各个领域的潜在应用 (Kuo 和 Huang,2008)。

水热流体中的金形态:对含硫水热流体中金形态的研究有助于理解水性 AuI-S 络合物的稳定性和结构,这与地质学和矿石形成研究相关 (Pokrovski、Tagirov、Schott、Hazienda 和 Proux,2009)。

传感器应用:金纳米团簇已被用作硫化氢检测的传感器,具有高选择性和灵敏度,并在生物和环境监测中具有潜在应用 (Zhang、Li、Niu、Gao、Zhang、Dong 和 Shuang,2017)。

晶格热导率:硫化金单层表现出不同程度的晶格热导率,这对于它们在热电材料中的应用非常重要 (Taheri、Pisana 和 Singh,2022)。

硫化金纳米颗粒:已经报道了硫化金(I)纳米颗粒的合成和表征,由于其独特的光学和化学性质,在各个领域都有应用 (Morris、Copeland 和 Szulczewski,2002)。

属性

IUPAC Name |

gold;gold(1+);sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSHARDUOZPOKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

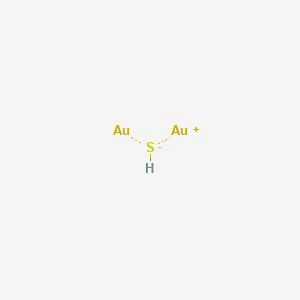

[SH-].[Au].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2HS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold monosulfide | |

CAS RN |

1303-60-2 | |

| Record name | Gold monosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold sulfide (Au2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)